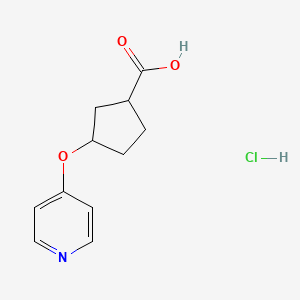
3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride, also known as PCCA, is a chemical compound that has been widely used in scientific research. This compound is a heterocyclic organic compound that contains a pyridine ring and a cyclopentane ring. PCCA is an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Scientific Research Applications
Extraction and Separation Processes
The study by Kumar and Babu (2009) focuses on the extraction of Pyridine-3-carboxylic acid, a compound similar in structure to the requested one, utilizing 1-dioctylphosphoryloctane (TOPO) with different diluents. This research highlights the potential of pyridine carboxylic acids in enhancing extraction processes within the food, pharmaceutical, and biochemical industries, suggesting that 3-Pyridin-4-yloxycyclopentane-1-carboxylic acid; hydrochloride could find similar applications in separation technologies or chemical synthesis processes (Kumar & Babu, 2009).
Coordination Polymers and Material Science
Research by Qin et al. (2005) and others has demonstrated the utility of pyridine carboxylic acid derivatives in synthesizing coordination polymers with unique structural and luminescent properties. These studies reveal the compound's potential in creating materials with novel optical and structural characteristics, useful in catalysis, sensor design, and optoelectronic devices. The findings suggest avenues for using 3-Pyridin-4-yloxycyclopentane-1-carboxylic acid; hydrochloride in developing new materials with tailored properties (Qin et al., 2005).
Antimicrobial and Antimycobacterial Activity
Research into the antimicrobial properties of pyridine carboxylic acid derivatives, such as the study by R.V. Sidhaye et al. (2011), underscores the potential of these compounds in developing new antimicrobial agents. This area of research is particularly relevant in addressing the growing challenge of antibiotic resistance, indicating that 3-Pyridin-4-yloxycyclopentane-1-carboxylic acid; hydrochloride may contribute to the discovery of novel antimicrobial compounds with significant clinical implications (R.V.Sidhaye et al., 2011).
properties
IUPAC Name |
3-pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c13-11(14)8-1-2-10(7-8)15-9-3-5-12-6-4-9;/h3-6,8,10H,1-2,7H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUDITINFHLZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)OC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

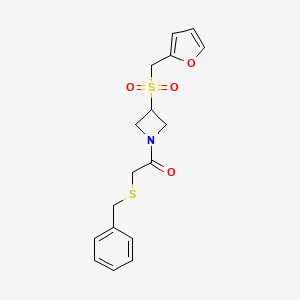
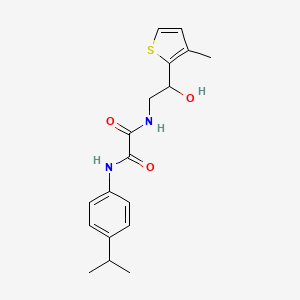
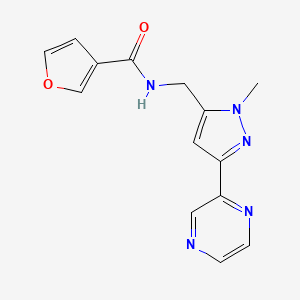
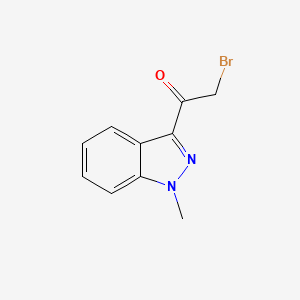
![N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2648363.png)
![6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2648364.png)

![N-(4-isopropylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2648369.png)
![2-[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2648370.png)
![Ethyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2648371.png)

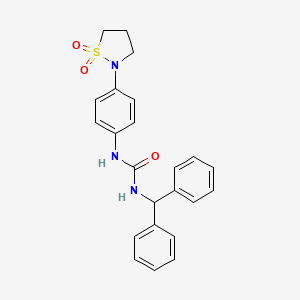
![4-bromo-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2648377.png)
![2-Phenylmethoxycarbonyl-2-azaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2648378.png)